3,5-dichloro-2-(trifluoromethyl)pyrazine
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Overview
Description
3,5-Dichloro-2-(trifluoromethyl)pyrazine is a heterocyclic organic compound with the molecular formula C5HCl2F3N2 It is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-(trifluoromethyl)pyrazine typically involves the reaction of appropriate pyrazine derivatives with chlorinating and trifluoromethylating agents. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate (K3PO4) in solvents such as toluene or dimethylformamide (DMF).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: Biaryl compounds or other complex organic molecules formed through carbon-carbon bond formation.
Scientific Research Applications
3,5-Dichloro-2-(trifluoromethyl)pyrazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-(trifluoromethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3,5-Dichloro-2-(trifluoromethyl)pyridine: Another closely related compound with a pyridine ring.
Uniqueness
3,5-Dichloro-2-(trifluoromethyl)pyrazine is unique due to the presence of both chlorine and trifluoromethyl groups on a pyrazine ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1238230-19-7 |
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Molecular Formula |
C5HCl2F3N2 |
Molecular Weight |
216.97 g/mol |
IUPAC Name |
3,5-dichloro-2-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-1-11-3(4(7)12-2)5(8,9)10/h1H |
InChI Key |
QCACSMMTRREPJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C(F)(F)F)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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